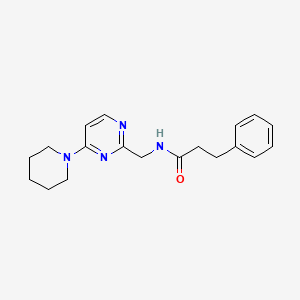

![molecular formula C14H15NO3 B2514170 benzyl N-{3-formylbicyclo[1.1.1]pentan-1-yl}carbamate CAS No. 2166952-44-7](/img/structure/B2514170.png)

benzyl N-{3-formylbicyclo[1.1.1]pentan-1-yl}carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzyl N-{3-formylbicyclo[1.1.1]pentan-1-yl}carbamate (BFP) is a chemical compound that has been extensively studied for its potential applications in medicine and other scientific fields. This compound is a member of the class of bicyclic compounds, which are known for their unique structural and chemical properties. In

Wissenschaftliche Forschungsanwendungen

Nanoparticle Carrier Systems for Agricultural Applications

Solid lipid nanoparticles and polymeric nanocapsules, incorporating fungicides such as carbendazim and tebuconazole, have been developed to improve the delivery and effectiveness of agricultural chemicals. These carrier systems modify the release profiles of the fungicides, leading to reduced environmental toxicity and enhanced disease prevention in plants (Campos et al., 2015).

Gold(I)-Catalyzed Reactions in Organic Synthesis

The gold(I)-catalyzed hydroamination of allenes with N-unsubstituted carbamates demonstrates a method for synthesizing compounds with benzyl carbamate structures. This process effectively produces regio- and diastereomerically pure products, showcasing the utility of gold catalysis in complex organic synthesis (Kinder et al., 2008).

Inhibitors of Enzymes for Therapeutic Applications

Novel benzyl carbamate derivatives have been synthesized and evaluated for their ability to inhibit key enzymes, such as butyrylcholinesterase (BChE), demonstrating potential therapeutic applications. These compounds show strong preferential inhibition of BChE over acetylcholinesterase (AChE), suggesting their utility in the development of treatments for diseases like Alzheimer's (Magar et al., 2021).

Molecular Encapsulation for Supramolecular Chemistry

The study of benzyl-o-carboranylbenzene derivatives has revealed their ability to undergo solvent-dependent conformational changes and molecular encapsulation. These findings highlight the potential of such compounds in the creation of new materials and devices based on supramolecular chemistry (Songkram et al., 2010).

Synthesis of Bioisosteres for Drug Discovery

Research on the synthesis and characterization of difluoro-substituted bicyclo[1.1.1]pentanes as bioisosteres for the benzene ring in drug discovery projects demonstrates the versatility of these structures in medicinal chemistry. These compounds offer a saturated alternative to the aromatic benzene, potentially leading to the development of novel pharmaceuticals (Bychek et al., 2019).

Safety and Hazards

Eigenschaften

IUPAC Name |

benzyl N-(3-formyl-1-bicyclo[1.1.1]pentanyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c16-10-13-7-14(8-13,9-13)15-12(17)18-6-11-4-2-1-3-5-11/h1-5,10H,6-9H2,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVZYCBBXQISDCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(CC1(C2)NC(=O)OCC3=CC=CC=C3)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[(2-chloro-3-pyridinyl)amino]-sulfanylidenemethyl]-2-furancarboxamide](/img/structure/B2514089.png)

![1-(1,3-Benzodioxol-5-yl)-3-({4-[(4-{[3-(1,3-benzodioxol-5-yl)-3-oxopropyl]sulfanyl}phenyl)sulfanyl]phenyl}sulfanyl)-1-propanone](/img/structure/B2514092.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-4-cyano-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2514094.png)

![3-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-ol;hydrochloride](/img/structure/B2514096.png)

![5-{3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-2-(4-fluorophenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2514098.png)

![3-(1-((5-chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2514099.png)

![Methyl 2-[1-oxo-2-(2-oxo-2-piperidin-1-ylethyl)isoquinolin-5-yl]oxyacetate](/img/structure/B2514103.png)

![1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-((4-fluorophenyl)sulfonyl)piperidine](/img/structure/B2514105.png)

![N-(2-chlorophenyl)-2-[[3-(3-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2514107.png)

![N'-[(1E)-(2-fluorophenyl)methylene]adamantane-1-carbohydrazide](/img/structure/B2514109.png)